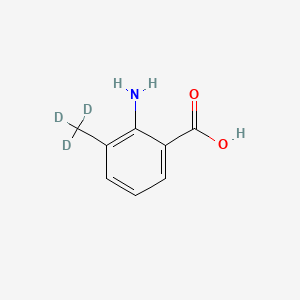![molecular formula C15H27NO11 B13406208 Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside](/img/structure/B13406208.png)
Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside is a complex carbohydrate derivative. This compound is part of the glycoside family, which are molecules where a sugar is bound to another functional group via a glycosidic bond. It is often used in biochemical research due to its unique structural properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside typically involves the glycosylation of methyl alpha-D-galactopyranoside with 2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl donors. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, and are carried out in an anhydrous solvent to prevent hydrolysis of the glycosidic bond.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they would likely involve similar glycosylation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like periodate, which cleaves the vicinal diol groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: Cleaved sugar derivatives.
Reduction: Reduced sugar alcohols.
Substitution: Modified glycosides with different functional groups.
科学的研究の応用
Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside has several applications in scientific research:
Chemistry: Used as a model compound in glycosylation studies and carbohydrate chemistry.
Biology: Employed in studies of glycoproteins and glycolipids, as it mimics natural glycan structures.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the synthesis of complex carbohydrates and as a standard in analytical methods.
作用機序
The mechanism of action of Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosidases, which cleave the glycosidic bond, releasing the sugar moieties. This interaction can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
類似化合物との比較
Similar Compounds
- Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
- Methyl 2-(acetylamino)-2-deoxy-3-O-acetyl-alpha-D-glucopyranoside
- Methyl 3-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-beta-D-galactopyranoside
Uniqueness
Methyl 3-O-[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]-alpha-D-galactopyranoside is unique due to its specific glycosidic linkage and the presence of both acetylamino and deoxy groups. These structural features confer distinct biochemical properties, making it valuable for specific research applications and differentiating it from other glycosides.
特性
分子式 |
C15H27NO11 |
|---|---|
分子量 |
397.37 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9-,10-,11-,12-,13-,14+,15?/m1/s1 |
InChIキー |
USJPBCYUZSGJII-KAKDHAIHSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H](OC([C@@H]2O)OC)CO)O)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


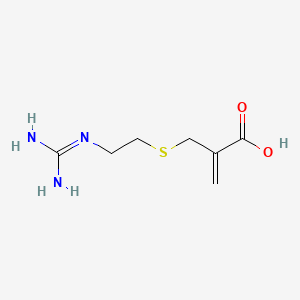

![calcium;(E,1R,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-1,3,5-trihydroxyhept-6-en-1-olate](/img/structure/B13406129.png)


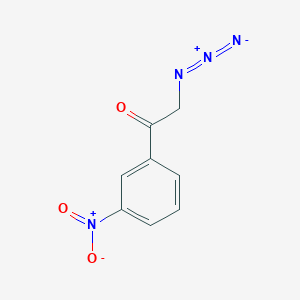
![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide](/img/structure/B13406161.png)
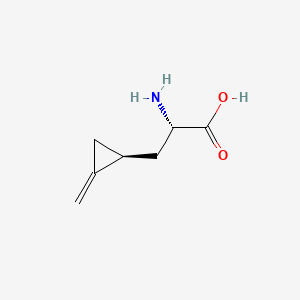
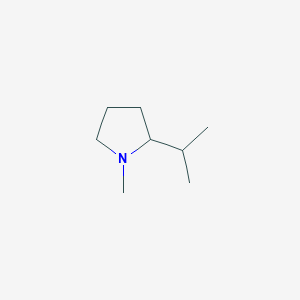
![(1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid](/img/structure/B13406180.png)


